molecular formula C8H7BrN2O B13452987 3-Bromo-6-(but-3-yn-2-yloxy)pyridazine

3-Bromo-6-(but-3-yn-2-yloxy)pyridazine

Katalognummer: B13452987
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: ZSDNYUNFDGDYDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-(but-3-yn-2-yloxy)pyridazine is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(but-3-yn-2-yloxy)pyridazine typically involves the reaction of 3-bromo-6-hydroxypyridazine with but-3-yn-2-ol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-(but-3-yn-2-yloxy)pyridazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The but-3-yn-2-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazines or tetrahydropyridazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridazines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carbonyl compounds derived from the oxidation of the but-3-yn-2-yloxy group.

    Reduction Reactions: Products include partially or fully reduced pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-(but-3-yn-2-yloxy)pyridazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-(but-3-yn-2-yloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the but-3-yn-2-yloxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-6-chloropyridazine
  • 3-Bromo-6-methoxypyridazine
  • 3-Bromo-6-ethoxypyridazine

Uniqueness

3-Bromo-6-(but-3-yn-2-yloxy)pyridazine is unique due to the presence of the but-3-yn-2-yloxy group, which imparts distinct chemical and physical properties. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of bromine and the but-3-yn-2-yloxy group enhances its potential as a pharmacophore in drug discovery.

Eigenschaften

Molekularformel

C8H7BrN2O

Molekulargewicht

227.06 g/mol

IUPAC-Name

3-bromo-6-but-3-yn-2-yloxypyridazine

InChI

InChI=1S/C8H7BrN2O/c1-3-6(2)12-8-5-4-7(9)10-11-8/h1,4-6H,2H3

InChI-Schlüssel

ZSDNYUNFDGDYDK-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)OC1=NN=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.